molecular formula C13H26NO12P B12697357 Einecs 287-878-0 CAS No. 85586-72-7

Einecs 287-878-0

Katalognummer: B12697357
CAS-Nummer: 85586-72-7
Molekulargewicht: 419.32 g/mol
InChI-Schlüssel: YJSGIPQZKWVTBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’‘-nitrilotri[ethanol], involves the reaction of 2-phosphonobutane-1,2,4-tricarboxylic acid with 2,2’,2’'-nitrilotri[ethanol] under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature and pH must be carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], involves its ability to chelate metal ions and interact with various molecular targets. The compound’s structure allows it to form stable complexes with metal ions, which can inhibit the formation of scale and other unwanted deposits. Additionally, its interactions with biomolecules can influence various biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-phosphonobutane-1,2,4-tricarboxylic acid, compound with 2,2’,2’'-nitrilotri[ethanol], is unique due to its combination of phosphonate and carboxylate groups, which provide strong chelating properties and versatility in various applications. Its ability to form stable complexes with metal ions makes it particularly valuable in water treatment and industrial processes .

Eigenschaften

CAS-Nummer

85586-72-7

Molekularformel

C13H26NO12P

Molekulargewicht

419.32 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-phosphonobutane-1,2,4-tricarboxylic acid

InChI

InChI=1S/C7H11O9P.C6H15NO3/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;8-4-1-7(2-5-9)3-6-10/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);8-10H,1-6H2

InChI-Schlüssel

YJSGIPQZKWVTBY-UHFFFAOYSA-N

Kanonische SMILES

C(CC(CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O.C(CO)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.